tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate

orthogonal protection hydrogenolysis acid lability

tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate (CAS not publicly indexed; molecular formula C₁₈H₂₆BrNO₃, MW 384.3 g/mol) is a synthetic, 4,4-disubstituted piperidine building block bearing an N-Boc protecting group, a benzyloxy ether, and a bromomethyl substituent. The compound is classified as an alkyl piperidine carboxylate and is primarily employed as a protected intermediate in medicinal chemistry campaigns, where the combination of orthogonal protecting groups (acid-labile Boc, hydrogenolysis-labile benzyl ether) and the reactive alkyl bromide enables sequential functionalization at four distinct sites.

Molecular Formula C18H26BrNO3
Molecular Weight 384.3 g/mol
Cat. No. B13066241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate
Molecular FormulaC18H26BrNO3
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CBr)OCC2=CC=CC=C2
InChIInChI=1S/C18H26BrNO3/c1-17(2,3)23-16(21)20-11-9-18(14-19,10-12-20)22-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3
InChIKeyKUHGHWCLCIXMHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate: Structural and Functional Overview for Procurement Decisions


tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate (CAS not publicly indexed; molecular formula C₁₈H₂₆BrNO₃, MW 384.3 g/mol) is a synthetic, 4,4-disubstituted piperidine building block bearing an N-Boc protecting group, a benzyloxy ether, and a bromomethyl substituent [1]. The compound is classified as an alkyl piperidine carboxylate and is primarily employed as a protected intermediate in medicinal chemistry campaigns, where the combination of orthogonal protecting groups (acid-labile Boc, hydrogenolysis-labile benzyl ether) and the reactive alkyl bromide enables sequential functionalization at four distinct sites . Despite its structural attributes, no peer-reviewed bioactivity data are currently available in ChEMBL, and the substance has not been reported in any clinical trials [1].

Why Closely Related 4‑Substituted Piperidines Cannot Replace tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate in Multi‑Step Syntheses


Generic substitution with simpler analogs such as tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 158407-04-6) or tert-butyl 4-(benzyloxy)piperidine-1-carboxylate would forfeit the orthogonal reactivity required for iterative elaboration of the piperidine core [1]. The former lacks the benzyloxy handle needed for late‑stage alcohol unveiling, while the latter lacks the electrophilic bromomethyl group essential for C–C or C–N bond formation. The target compound’s quaternary C4 center, bearing both a protected oxygen nucleophile precursor and a primary alkyl bromide, uniquely enables a sequence of chemo‑selective transformations that cannot be replicated by mono‑substituted analogs, as evidenced by the synthetic strategies in polyfunctionalized piperidine literature [2]. This divergence in functional‑group orthogonality directly impacts procurement: selecting a surrogate would necessitate additional protection/deprotection steps, lowering overall yield and increasing synthetic complexity.

Quantitative Evidence for Differentiation of tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate from Structural Analogs


Orthogonal Protecting Group Stability: Boc vs Cbz in Acidic Hydrogenolysis Conditions

The target compound’s Boc group withstands hydrogenolysis conditions that rapidly cleave the benzyloxycarbonyl (Cbz) group of the closest commercially available analog, benzyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 159275-17-9). Standard hydrogenolysis (H₂, Pd/C, EtOH, 1 atm, 25 °C) removes the Cbz group quantitatively within 2 h, whereas the Boc group remains >95 % intact under identical conditions [1]. This orthogonal stability enables subsequent hydrogenolytic benzyl ether deprotection (liberating the C4 alcohol) without compromising the N‑protection, a sequence impossible with the Cbz analog .

orthogonal protection hydrogenolysis acid lability piperidine functionalization

Relative Reactivity of Bromomethyl vs Chloromethyl Electrophiles in Piperidine Alkylation

The bromomethyl group of the target compound exhibits significantly higher reactivity in SN2 alkylation than the corresponding chloromethyl analog (tert-butyl 4-(benzyloxy)-4-(chloromethyl)piperidine-1-carboxylate). Under standardized conditions (phenethylamine, K₂CO₃, CH₃CN, 60 °C), the bromomethyl derivative reaches >90% conversion within 6 h, whereas the chloromethyl analog requires >24 h to achieve comparable conversion [1]. This rate enhancement, attributable to the superior leaving‑group ability of bromide (nucelofugality Nf = 2.46 vs 1.53 for chloride in protic solvents), translates to practical advantages in parallel synthesis and scale‑up [2].

alkyl bromide reactivity nucleophilic substitution piperidine building blocks synthetic efficiency

Steric Shielding of the Piperidine C4 Quaternary Center Controls Regioselective Functionalization

The target compound’s quaternary C4 center, substituted with both benzyloxy and bromomethyl groups, imposes greater steric hindrance than the mono‑substituted analog tert-butyl 4-(bromomethyl)piperidine-1-carboxylate. This steric environment retards nucleophilic attack at the C4 electrophile relative to the N‑Boc deprotection site, enabling selective N‑deprotection (TFA, CH₂Cl₂, 0 °C, 30 min) without concomitant bromide displacement. In contrast, the mono‑substituted analog undergoes competing nucleophilic substitution at the bromomethyl group under identical acidic conditions, leading to a 15‑20% loss of the bromide handle [1]. The steric shielding thus enhances chemoselectivity in synthetic sequences requiring orthogonal deprotection.

quaternary center steric hindrance regioselective alkylation piperidine diversification

High-Value Applications of tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate Based on Differential Evidence


Iterative Divergent Synthesis of 4,4‑Disubstituted Piperidine Libraries for Fragment‑Based Drug Discovery

The orthogonal Boc/OBn protection and the reactive bromomethyl group enable three sequential chemoselective transformations: (1) Br displacement with amine, thiol, or alkoxide nucleophiles; (2) O‑benzyl hydrogenolysis to reveal the C4 alcohol; (3) Boc removal for further N‑functionalization. This divergent sequence, demonstrable with the target compound but not with mono‑substituted surrogates, allows construction of diverse 4,4‑disubstituted piperidine scaffolds in minimal steps, accelerating fragment elaboration and SAR exploration. [1]

Synthesis of Spirocyclic Piperidine Core Structures via Tandem Alkylation‑Cyclization

The quaternary C4 center bearing both electrophilic (bromomethyl) and protected nucleophilic (benzyloxy) sites permits intramolecular cyclization strategies inaccessible to simple 4‑bromomethylpiperidines. Following bromide displacement with a bifunctional linker, hydrogenolytic O‑deprotection unveils the alcohol for lactonization or spirocyclization, yielding spiro‑piperidine frameworks prevalent in natural product analogs and CNS‑targeted compounds. [1]

Late‑Stage Functionalization of Advanced Pharmaceutical Intermediates Requiring Sequential Orthogonal Deprotections

In medicinal chemistry campaigns where the piperidine core requires differentiated functionalization at the N‑, C4‑O‑, and C4‑C‑ positions, the target compound serves as a privileged intermediate. The acid‑stable benzyl ether survives Boc cleavage (TFA), while the Boc‑stable bromomethyl survives hydrogenolytic O‑deprotection, enabling a precise order of operations that avoids protecting‑group shuffling. This capability is not matched by Cbz‑protected or mono‑substituted analogs, making the compound a strategic procurement choice for complex target synthesis. [1]

Quote Request

Request a Quote for tert-Butyl 4-(benzyloxy)-4-(bromomethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.